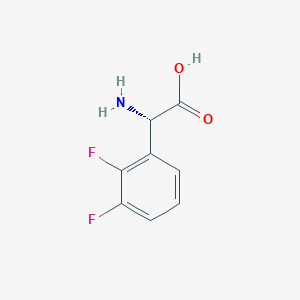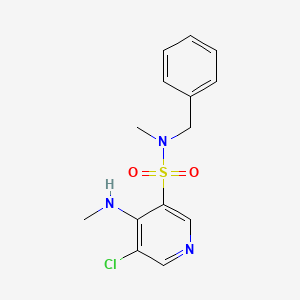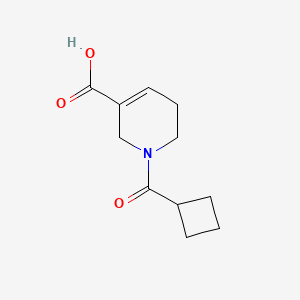![molecular formula C12H14O4 B13013286 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and acetic acid groups. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to facilitate the cyclization and functionalization processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxetane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]aceticacid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Benzyloxy)oxetan-3-yl]aceticacid: This compound is unique due to the presence of both the benzyloxy group and the oxetane ring, which confer distinct chemical properties.
2-[3-(Benzyloxy)oxetan-3-yl]acetate: Similar in structure but with an ester group instead of an acetic acid group.
2-[3-(Benzyloxy)oxetan-3-yl]methanol: Contains a hydroxyl group instead of an acetic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the benzyloxy group, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(3-phenylmethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-12(8-15-9-12)16-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Clé InChI |
HTFYYWGULZXMEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CC(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


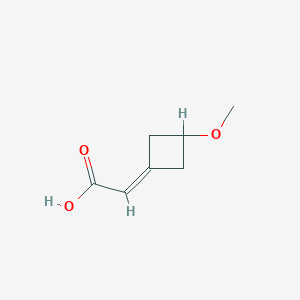
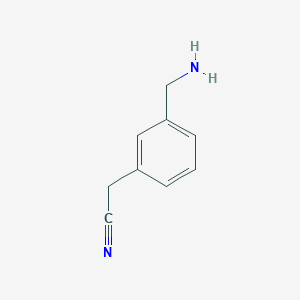
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)

![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
